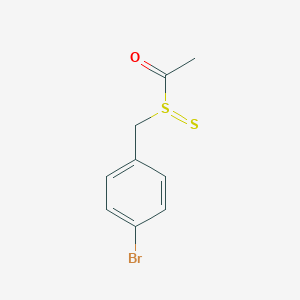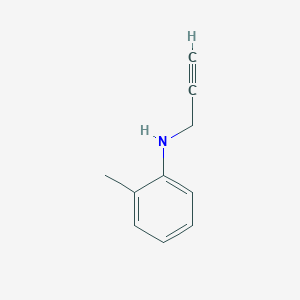
2-Methyl-N-(prop-2-yn-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N-(prop-2-yn-1-yl)aniline is an organic compound with the molecular formula C10H11N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 2-methylprop-2-yn-1-yl group. This compound is known for its high solubility in water and organic solvents, making it a versatile monomer in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(prop-2-yn-1-yl)aniline typically involves the alkylation of aniline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-N-(prop-2-yn-1-yl)aniline undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Molecular oxygen and visible light are commonly used for oxidative formylation reactions.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Applications De Recherche Scientifique
2-Methyl-N-(prop-2-yn-1-yl)aniline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-N-(prop-2-yn-1-yl)aniline involves its ability to act as a photosensitizer. Upon exposure to visible light, it generates singlet oxygen (1O2) and superoxide radicals (O2˙−) through energy transfer and single electron transfer pathways. These reactive oxygen species play a crucial role in its oxidative reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-(prop-2-yn-1-yl)aniline: Similar in structure but lacks the methyl group on the aniline ring.
N-Prop-2-yn-1-yl-aniline: Similar but without the methyl group on the nitrogen.
Uniqueness
2-Methyl-N-(prop-2-yn-1-yl)aniline is unique due to its high solubility in both water and organic solvents, and its ability to undergo a wide range of chemical reactions. The presence of the methyl group enhances its reactivity and makes it a valuable compound in various synthetic applications .
Propriétés
Formule moléculaire |
C10H11N |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
2-methyl-N-prop-2-ynylaniline |
InChI |
InChI=1S/C10H11N/c1-3-8-11-10-7-5-4-6-9(10)2/h1,4-7,11H,8H2,2H3 |
Clé InChI |
NTXKFLSQPPCRAT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


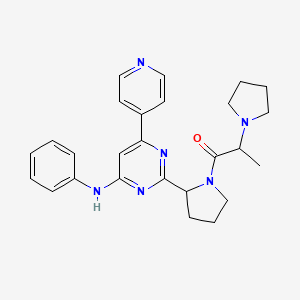
![tert-Butyl 3-[(S)-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate](/img/structure/B12857726.png)
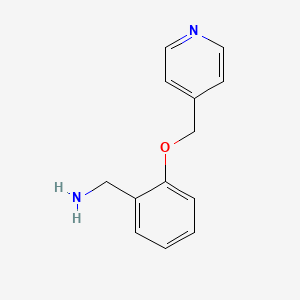
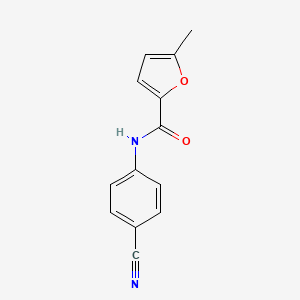
![tert-Butyl N-[3-(azetidin-3-yl)propyl]carbamate](/img/structure/B12857743.png)

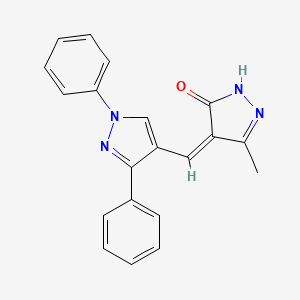
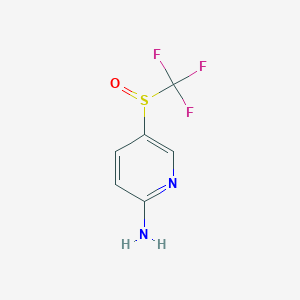
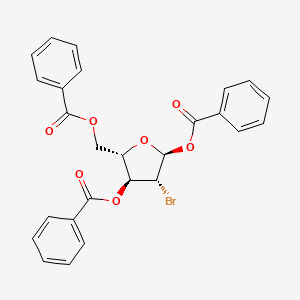
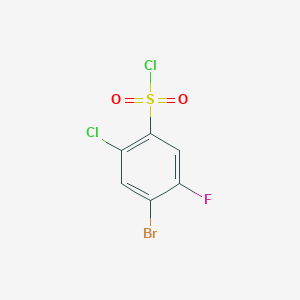
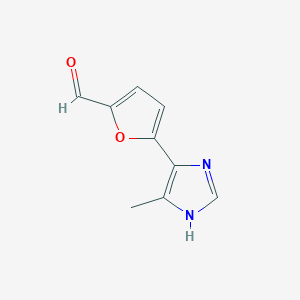
![5-[4-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine](/img/structure/B12857785.png)
![4-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857790.png)
